N-benzyl-6-chloropyridazin-3-amine synthesis and characterization
N-benzyl-6-chloropyridazin-3-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-benzyl-6-chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, is a key structural motif in a multitude of biologically active molecules. These compounds have shown a wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and kinase inhibitors.[2][3][4] The strategic functionalization of the pyridazine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
N-benzyl-6-chloropyridazin-3-amine is a key intermediate and a subject of interest in the development of novel therapeutics. Its structure combines the reactive pyridazine core, a versatile chlorine handle for further chemical modification, and a benzylamino group which can be crucial for target engagement. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers in drug discovery and organic synthesis.
Part 1: Synthesis of N-benzyl-6-chloropyridazin-3-amine
The most direct and efficient method for synthesizing N-benzyl-6-chloropyridazin-3-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of the pyridazine ring, which is enhanced by the presence of two ring nitrogens and two electron-withdrawing chlorine atoms in the starting material, 3,6-dichloropyridazine.[5]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds by the nucleophilic attack of benzylamine on the electron-deficient pyridazine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, polarizing the C-Cl bonds and making the carbon atoms at positions 3 and 6 susceptible to nucleophilic attack. Benzylamine, acting as the nucleophile, selectively displaces one of the chlorine atoms.
The reaction demonstrates high regioselectivity. The substitution preferentially occurs at the C3 position over the C6 position. This selectivity is governed by both steric and electronic factors, leading to the desired N-benzyl-6-chloropyridazin-3-amine as the major product. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the benzylamine nucleophile, which would render it inactive.
Visualizing the Synthesis
Caption: Synthetic pathway for N-benzyl-6-chloropyridazin-3-amine.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
1. Reagent Preparation and Stoichiometry:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The base is crucial for neutralizing the in-situ generated HCl.
-
Add benzylamine (1.1-1.2 eq). A slight excess of the amine helps to ensure the complete consumption of the starting dichloropyridazine.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the 3,6-dichloropyridazine spot indicates reaction completion, which generally occurs within 6-12 hours.
3. Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (e.g., KCl and excess K₂CO₃).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-6-chloropyridazin-3-amine.
4. Purification:
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The crude product is typically purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product as a pure solid.
Quantitative Data Summary
| Parameter | Value/Compound | Molar Ratio | Molecular Weight ( g/mol ) |
| Starting Material | 3,6-Dichloropyridazine | 1.0 eq | 148.98[6] |
| Nucleophile | Benzylamine | 1.1 eq | 107.15 |
| Base | Potassium Carbonate | 2.0 eq | 138.21 |
| Product | N-benzyl-6-chloropyridazin-3-amine | - | 219.67 |
| Typical Yield | - | - | 75-90% |
Part 2: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N-benzyl-6-chloropyridazin-3-amine. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Visualizing the Characterization Workflow
Caption: Standard workflow for analytical characterization.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals:
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Pyridazine Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the two protons on the pyridazine ring. The coupling constant (J) will be indicative of their ortho relationship.
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Benzyl Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm), integrating to 5 protons.
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Benzyl CH₂ Protons: A doublet or singlet around δ 4.5-4.7 ppm, integrating to 2 protons. The signal may be a doublet due to coupling with the N-H proton.
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Amine N-H Proton: A broad singlet (or triplet if coupled to the CH₂ group) that may appear between δ 5.0-6.5 ppm. This peak is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton:
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Signals for the four distinct carbons of the pyridazine ring will be observed in the range of δ 115-160 ppm.
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Signals for the benzyl group carbons will include the CH₂ carbon (around δ 48 ppm) and the aromatic carbons (δ 127-140 ppm).
-
2. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
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Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.67 g/mol ).
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Isotopic Pattern: A crucial diagnostic feature is the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[7]
3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8]
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N-H Stretch: A characteristic sharp to medium absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine.
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C-H Stretches: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the benzyl CH₂ group appear just below 3000 cm⁻¹.[9]
-
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic C=C and C=N stretching vibrations within the pyridazine and phenyl rings.
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N-H Bend: A bending vibration for the secondary amine typically appears around 1550-1650 cm⁻¹.[8]
Physicochemical and Chromatographic Data
| Technique | Parameter | Expected Result | Purpose |
| Melting Point | Melting Range | A sharp, defined range | Purity assessment |
| TLC | R_f Value | Dependent on eluent (e.g., ~0.4 in Hexane:EtOAc 7:3) | Reaction monitoring, purity check |
| HPLC | Retention Time & Peak Area | Single major peak (>95% area) | Quantitative purity analysis |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.2-7.4 (m, 5H, Ar-H), ~7.1 (d, 1H, Pyridazine-H), ~6.8 (d, 1H, Pyridazine-H), ~5.5 (br s, 1H, NH), ~4.6 (d, 2H, N-CH₂) | Structural Confirmation |
| MS (ESI) | m/z | 220.07 [(M+H)⁺ for ³⁵Cl], 222.07 [(M+H)⁺ for ³⁷Cl] | Molecular Weight Verification |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H), ~2920 (Aliphatic C-H), ~1590 (C=N, C=C) | Functional Group Identification |
References
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
- Choi, H. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
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National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem Compound Database. Retrieved from [Link]
- Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
- Abdel-Wahab, B. F., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Molecules, 25(22), 5399.
- El-Gohary, N. S., & Shaaban, M. I. (2021).
- Kim, K. H., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 1-5.
- Ordin, S., et al. (2022). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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